molecular formula C10H11BrN2O B7648553 5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile

5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile

Cat. No. B7648553
M. Wt: 255.11 g/mol
InChI Key: CETCVPHIYCDMLP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a cell-permeable calcium chelator that is commonly used to study the role of calcium ions in various cellular processes. BAPTA-AM has been extensively researched due to its unique properties and potential applications.

Mechanism of Action

5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile works by chelating calcium ions, which are important signaling molecules in cells. When this compound enters a cell, it is converted into its active form, BAPTA, which binds to calcium ions and removes them from the cell. This can disrupt calcium signaling pathways and alter cellular processes that are dependent on calcium.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit calcium-dependent enzymes, alter gene expression, and induce cell death. This compound has also been shown to have anti-inflammatory effects and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One major advantage of 5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile is its cell-permeable nature, which allows it to enter cells and chelate intracellular calcium. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, including its potential toxicity and the need for careful experimental design to avoid off-target effects.

Future Directions

There are many potential future directions for research involving 5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile. One area of interest is the role of calcium signaling in cancer, and this compound may be useful for studying this process. Additionally, this compound could be used in drug discovery efforts to identify new compounds that target calcium signaling pathways. Finally, this compound could be used in combination with other compounds to investigate the complex interactions between calcium and other signaling molecules in cells.

Synthesis Methods

5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-nitrobenzoic acid with 2-amino-1-propanol to form 5-bromo-2-nitrobenzyl alcohol. The alcohol is then reacted with cyanogen bromide to form the nitrile, which is subsequently reacted with (R)-2-amino-1-propanol to form this compound.

Scientific Research Applications

5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile is widely used in scientific research to study the role of calcium ions in various cellular processes. It is commonly used to investigate the mechanisms of calcium signaling in neurons, muscle cells, and other cell types. This compound is also used to study the role of calcium in cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7(14)6-13-10-3-2-9(11)4-8(10)5-12/h2-4,7,13-14H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETCVPHIYCDMLP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=C1)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1=C(C=C(C=C1)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.